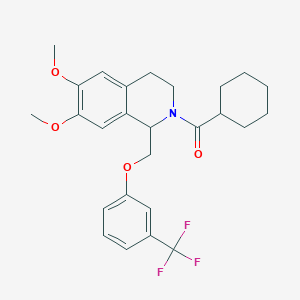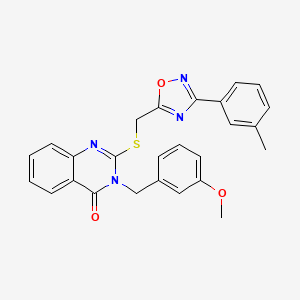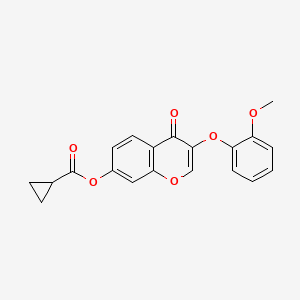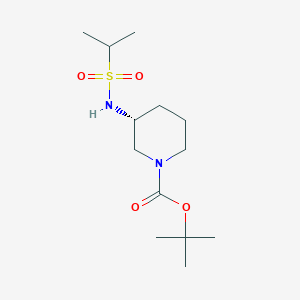
(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine” appears to contain a sulfonamide group. Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs .
Synthesis Analysis
The synthesis of sulfonamides can involve multiple steps and protecting groups. The sulfonamide group can act as an activating group, protecting group, leaving group, and as a molecular scaffold .Molecular Structure Analysis
The molecular structure of sulfonamides typically includes a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other groups, one of which is typically a nitrogen .Chemical Reactions Analysis
Sulfonamides have a fascinating reactivity profile. They are known for their resistance to hydrolysis while being transition-state mimetics of the peptide bond .Aplicaciones Científicas De Investigación
Fluorinated Compounds Synthesis
A study by Li and Liu (2007) developed a new fluorine-containing synthon for the introduction of difluoromethylene sulfonamide or difluoromethylene groups. This method allowed for the direct introduction of difluoromethylene sulfonamide groups into organic compounds for the first time, showcasing the utility of related sulfonamido compounds in synthesizing fluorinated organic molecules, which are important in medicinal chemistry and materials science Introducing difluoromethylene sulfonamide group via nucleophilic addition of difluoromethylene anion with aromatic aldehydes.
Asymmetric Synthesis of Piperidines
Peltier and Ellman (2005) reported the first examples of conjugate additions of N-tert-butanesulfinyl metalloenamines, resulting in highly stereoselective additions and rapid conversion to 2,4,6-trisubstituted piperidines. This method highlights the relevance of tert-butyl sulfonamido derivatives in the efficient and stereoselective synthesis of complex piperidine structures, which are common frameworks in pharmaceuticals N-sulfinyl metalloenamine conjugate additions: asymmetric synthesis of piperidines.
Organocatalysis
Wang et al. (2009) described the use of a trifluoromethanesulfonamidyl derivative as a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This study demonstrates the potential of sulfonamido compounds in organocatalysis, facilitating highly selective and efficient synthesis of important organic molecules 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether as a highly efficient bifunctional organocatalyst for Michael addition of ketones and aldehydes to nitroolefins.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFNBUBXZMDBR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




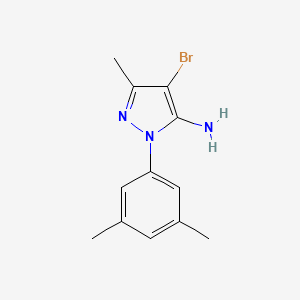





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)
